アクリジニウム臭化物
概要
説明
アクリジニウム臭化物は、主に慢性閉塞性肺疾患(COPD)の維持療法として使用される、長時間作用型の吸入性ムスカリン拮抗薬です。 米国では2012年7月に承認されており、COPD患者における生活の質の向上と入院の予防に役立つことが知られています 。 アクリジニウム臭化物は、多回用乾燥粉末吸入器を使用して投与され、世界保健機関の必須医薬品リストに含まれています .
科学的研究の応用
Aclidinium bromide has several scientific research applications:
作用機序
アクリジニウム臭化物は、長時間作用型の、競合的かつ可逆的な抗コリン薬であり、アセチルコリンのムスカリン受容体を特異的に標的としています。 5つのムスカリン受容体サブタイプすべてに同様の親和性で結合しますが、気道に対する影響は、平滑筋のM3受容体を介して媒介され、気道拡張を引き起こします 。 これにより、アセチルコリン誘発性気管支収縮が阻止され、24時間以上効果が持続します .
生化学分析
Biochemical Properties
Aclidinium bromide is a competitive and reversible anticholinergic drug that specifically targets acetylcholine muscarinic receptors . It binds to all five muscarinic receptor subtypes with similar affinity . The effects of Aclidinium bromide on the airways are mediated through the M3 receptor at the smooth muscle, causing bronchodilation .
Cellular Effects
Aclidinium bromide’s effects on cells are primarily observed in the smooth muscle cells of the airways. By binding to the M3 receptors on these cells, Aclidinium bromide causes bronchodilation, which helps alleviate symptoms of COPD .
Molecular Mechanism
The molecular mechanism of Aclidinium bromide involves its binding to the M3 muscarinic receptors on smooth muscle cells in the airways . This binding is competitive and reversible, preventing acetylcholine from binding to these receptors and causing bronchoconstriction . As a result, Aclidinium bromide helps relax and widen the airways, improving airflow and reducing symptoms in COPD patients .
Temporal Effects in Laboratory Settings
Aclidinium bromide has a rapid onset of action and a long duration of effect . Its effects on the airways are dose-dependent and can last longer than 24 hours .
Dosage Effects in Animal Models
While specific studies on dosage effects of Aclidinium bromide in animal models were not found, it’s known that in dogs, Aclidinium bromide induced a smaller and more transient increase in heart rate than tiotropium at comparable supratherapeutic doses .
Metabolic Pathways
The major route of metabolism of Aclidinium bromide is hydrolysis, which occurs both chemically and enzymatically by esterases in the plasma . Aclidinium bromide is rapidly and extensively hydrolyzed to its alcohol and dithienylglycolic acid derivatives, neither of which binds to muscarinic receptors and are pharmacologically inactive .
Transport and Distribution
About 30% of inhaled Aclidinium bromide is deposited in the lung . From the lung, it is absorbed into the bloodstream, reaching highest blood plasma concentrations after five minutes in healthy persons and after 10 to 15 minutes in COPD patients .
Subcellular Localization
The subcellular localization of Aclidinium bromide is primarily at the M3 muscarinic receptors on the smooth muscle cells of the airways . By binding to these receptors, Aclidinium bromide exerts its bronchodilatory effects, helping to alleviate symptoms in COPD patients .
準備方法
アクリジニウム臭化物の合成には、いくつかの段階が含まれます。
キヌクリジノールのアシル化: キヌクリジノールをクロロオキソ酢酸メチルでアシル化して、中間体を取得します。
2-チエニルマグネシウム臭化物との反応: 次に、中間体を2-チエニルマグネシウム臭化物と反応させます。
アクリジニウム臭化物の生成: 得られたメチルエステルを、水素化ナトリウムの存在下で(3R)-キヌクリジノールと処理して、アクリジニウム臭化物を生成します
工業的生産方法では、収率と純度を最適化し、異性体やその他のプロセス関連不純物の生成を最小限に抑えることに重点が置かれます .
化学反応の分析
アクリジニウム臭化物は、いくつかの種類の化学反応を起こします。
加水分解: アクリジニウム臭化物の主要な代謝経路は、加水分解であり、化学的にも酵素的にも血漿中のエステラーゼによって起こります。
酸化と還元: 特定の酸化反応と還元反応はあまり報告されていませんが、化合物の構造は、適切な条件下で潜在的な反応性を示唆しています。
置換: アクリジニウム臭化物は、特に臭化物イオンを含む置換反応を起こす可能性があります。
これらの反応で使用される一般的な試薬には、水素化ナトリウム、クロロオキソ酢酸メチル、および2-チエニルマグネシウム臭化物があります 。 これらの反応から生成される主要な生成物は、アルコールとジチエニルグリコール酸誘導体です .
4. 科学研究への応用
アクリジニウム臭化物は、いくつかの科学研究に応用されています。
類似化合物との比較
アクリジニウム臭化物は、チオトロピウム臭化物やイプラトロピウム臭化物などの、他の長時間作用性ムスカリン拮抗薬(LAMA)と比較されます。
チオトロピウム臭化物: アクリジニウムとチオトロピウムはどちらもCOPD治療に使用されていますが、アクリジニウムは、チオトロピウムと比較して、M2およびM3受容体からの解離速度が速いです.
イプラトロピウム臭化物: アクリジニウムは、イプラトロピウムと比較して、より長い作用時間と、ムスカリン受容体からのより遅い解離速度を持っています.
類似の化合物には、チオトロピウム臭化物、イプラトロピウム臭化物、およびその他の呼吸器治療に使用されるムスカリン拮抗薬などがあります .
生物活性
Aclidinium bromide is a long-acting muscarinic antagonist (LAMA) primarily used in the management of chronic obstructive pulmonary disease (COPD). Its biological activity encompasses various pharmacological effects, including bronchodilation, anti-inflammatory actions, and potential impacts on oxidative stress in lung tissues. This article summarizes recent findings regarding the biological activity of aclidinium bromide, supported by clinical studies and research data.
Aclidinium bromide functions by blocking muscarinic receptors in the airways, leading to relaxation of bronchial smooth muscle and subsequent bronchodilation. This mechanism is similar to that of other LAMAs like tiotropium and ipratropium bromide. Aclidinium has been shown to have a rapid onset of action and a prolonged effect, making it suitable for twice-daily dosing.
Clinical Trials Overview
A series of clinical trials have evaluated the efficacy and safety of aclidinium bromide in COPD patients. One pivotal study randomized 828 patients to receive either 200 μg or 400 μg of aclidinium or placebo for 24 weeks. The primary endpoint was the change in trough forced expiratory volume in 1 second (FEV1) at week 24, which demonstrated significant improvements over placebo:
Treatment Group | Change in FEV1 (L) | p-value |
---|---|---|
Aclidinium 200 μg | +0.086 | <0.001 |
Aclidinium 400 μg | +0.103 | <0.001 |
Placebo | +0.012 | - |
The results indicated that both doses of aclidinium significantly improved lung function compared to placebo, with a favorable safety profile .
Impact on Oxidative Stress
Research has also highlighted aclidinium's role in reducing oxidative stress within lung tissues. In vitro studies revealed that aclidinium pretreatment significantly decreased intracellular reactive oxygen species (ROS) levels induced by cigarette smoke extract (CSE) in human bronchial fibroblasts:
- CSE exposure increased ROS generation significantly after 2 hours, persisting for up to 24 hours.
- Aclidinium reduced CSE-induced ROS levels by nearly 50% at concentrations around .
This suggests that aclidinium may exert protective effects against oxidative damage in the lungs, potentially contributing to its therapeutic benefits in COPD.
Comparative Studies with Other LAMAs
Aclidinium has been compared with other LAMAs such as tiotropium in several studies. A notable trial indicated that aclidinium provided comparable bronchodilation to tiotropium after six weeks of treatment, with significant improvements in health-related quality of life metrics .
Summary of Comparative Efficacy
Parameter | Aclidinium | Tiotropium | p-value |
---|---|---|---|
FEV1 AUC (0-24h) | Significantly improved | Comparable | - |
Health Status Improvement | Significant | Significant | - |
Safety Profile
The safety profile of aclidinium was assessed across multiple studies involving thousands of patients. Common adverse events included respiratory infections and urinary tract infections, but these were generally mild and comparable to those observed with placebo treatments . Importantly, aclidinium was found to be noninferior to placebo regarding major adverse cardiovascular events over three years .
特性
IUPAC Name |
[(3R)-1-(3-phenoxypropyl)-1-azoniabicyclo[2.2.2]octan-3-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30NO4S2.BrH/c28-25(26(29,23-9-4-17-32-23)24-10-5-18-33-24)31-22-19-27(14-11-20(22)12-15-27)13-6-16-30-21-7-2-1-3-8-21;/h1-5,7-10,17-18,20,22,29H,6,11-16,19H2;1H/q+1;/p-1/t20?,22-,27?;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLAKJQPTOJHYDR-QTQXQZBYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+]2(CCC1C(C2)OC(=O)C(C3=CC=CS3)(C4=CC=CS4)O)CCCOC5=CC=CC=C5.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[N+]2(CCC1[C@H](C2)OC(=O)C(C3=CC=CS3)(C4=CC=CS4)O)CCCOC5=CC=CC=C5.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30BrNO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30185854 | |
Record name | Aclidinium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30185854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
320345-99-1 | |
Record name | Aclidinium bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=320345-99-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aclidinium bromide [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0320345991 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aclidinium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30185854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-azoniabicyclo[2.2.2]octane, 3-[(hydroxydi-2-thienylacetyl)oxy]-1-(3-phenoxypropyl)-, bromide, (3R)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ACLIDINIUM BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQW7UF9N91 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。